Home > Products > Screening Compounds P91269 > ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE -

ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE

Catalog Number: EVT-4435630
CAS Number:
Molecular Formula: C17H19N7O3S2
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{5-[1-(o-Chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas

    Compound Description: This series of compounds shares the 1,3,4-thiadiazole ring system with the target compound and incorporates a urea group at the 2-position. The substituents on the phenyl ring of the urea moiety were varied to explore structure-activity relationships. These compounds were studied for their potential as plant growth regulators [].

    Compound Description: These compounds contain two 1,3,4-thiadiazole rings linked by a thioacetamide bridge. One of the thiadiazole rings is substituted at the 5-position with various groups, and the other thiadiazole ring contains a substituted amino group at the 5-position. These compounds were synthesized and evaluated for their anticancer activities [].

4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one derivatives

    Compound Description: This series of compounds combines 1,3,4-oxadiazole or 1,3,4-thiadiazole rings with an azetidin-2-one moiety. Various substituents were introduced on the phenyl rings to investigate their impact on anticancer, antimicrobial, and antioxidant activities [].

4-Substituted-phenyl-3-chloro-1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-ones

    Compound Description: These compounds consist of a 1,3,4-thiadiazole ring linked to an azetidin-2-one moiety. A 3,5-dimethyl-1H-pyrazole group is attached to the thiadiazole ring, and a substituted phenyl group is present on the azetidin-2-one ring. These compounds were synthesized and evaluated for their antibacterial activity [].

    Compound Description: These compounds feature a 1,3,4-oxadiazole ring connected to an indole moiety that also bears a tetrazole ring. Different substituents were introduced to explore their effects on biological activities. The synthesized compounds were characterized and screened for their antimicrobial activity [].

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)acetate derivatives

    Compound Description: This series of compounds comprises a benzoxazole unit linked to a tetrazole ring, which is further attached to an ethyl acetate moiety. Various modifications were introduced to the core structure, and the synthesized compounds were characterized using spectroscopic techniques [].

Heterocycles incorporating the 1-phenyl-5-(2-thienyl)pyrazole moiety

    Compound Description: These compounds are built around a central 1-phenyl-5-(2-thienyl)pyrazole scaffold. Various heterocyclic rings, including imides, thiazolidinones, and triazoles, were attached to the pyrazole core through different linking groups. The synthesis and characterization of these compounds are described in [].

    Compound Description: This series of compounds combines 1,3,4-oxadiazole, pyrazolone, and azetidinone rings in their structures. The synthesis involved reacting a substituted pyrazolone with a 1,3,4-oxadiazole derivative to afford the final compounds. The structures of these compounds were confirmed using various spectroscopic techniques [].

Benzothiazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives

    Compound Description: This research explored the synthesis and pharmacological properties of various heterocyclic compounds, including benzothiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. The compounds were synthesized through a series of reactions, starting from substituted 1,3,4-oxadiazoles and benzothiazoles. These compounds were evaluated for their analgesic and anti-inflammatory activities [].

NMDA Receptor Antagonists

    Compound Description: This research describes the identification and characterization of two novel NMDA receptor antagonists: a sulfonamide derivative (compound 1) and a thiodiazole derivative (compound 13). The thiodiazole derivative, N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide, was found to be a selective antagonist at the NR1/NR2A receptor subtype [, ].

    Compound Description: This study focused on the design and synthesis of new non-steroidal anti-inflammatory agents (NSAIDs) with improved activity and reduced gastric side effects. This research led to the synthesis of aspirin and ibuprofen derivatives conjugated with 2-amino-5-ethyl-1,3,4-thiadiazole or 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, respectively [].

4-(Substituted benzylidene)-1-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-phenyl-1H-imidazol-5(4H)-ones

    Compound Description: This study involved the synthesis of a series of 4-(substituted benzylidene)-1-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-phenyl-1H-imidazol-5(4H)-ones. The synthesized compounds were characterized by IR and 1H NMR spectroscopy and evaluated for their antibacterial and antioxidant activities [].

Properties

Product Name

ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE

IUPAC Name

ethyl 2-[5-[2-(1-phenyltetrazol-5-yl)sulfanylbutanoylamino]-1,3,4-thiadiazol-2-yl]acetate

Molecular Formula

C17H19N7O3S2

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C17H19N7O3S2/c1-3-12(28-17-21-22-23-24(17)11-8-6-5-7-9-11)15(26)18-16-20-19-13(29-16)10-14(25)27-4-2/h5-9,12H,3-4,10H2,1-2H3,(H,18,20,26)

InChI Key

BFTMBRHGLCVUBW-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NN=NN2C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.